

Stability and handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

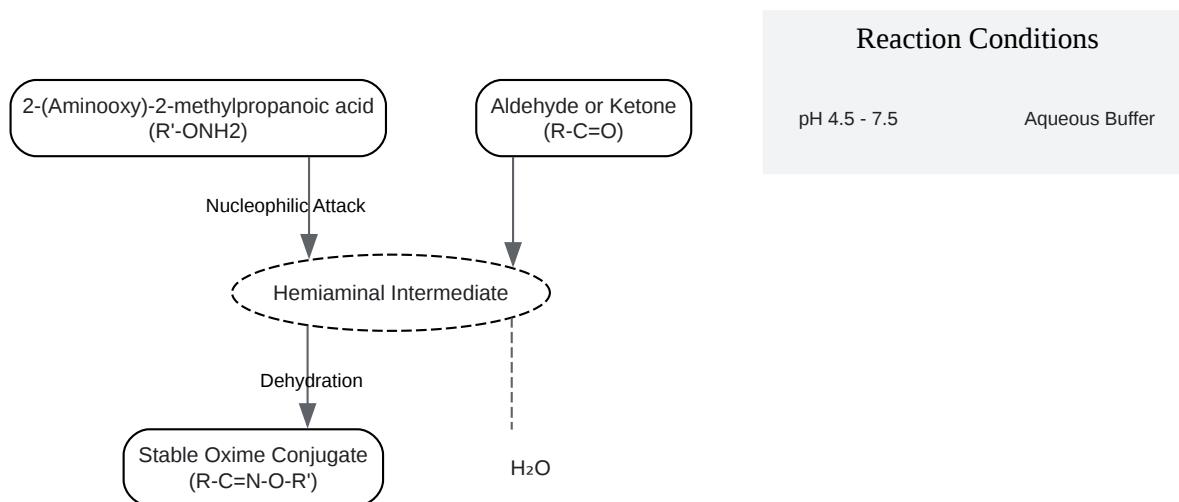
Cat. No.: B3024024

[Get Quote](#)

An In-depth Technical Guide to the Stability and Handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the stability, handling, and application of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** (CAS No: 89766-91-6). This key bifunctional linker is instrumental in the field of bioconjugation, primarily for its ability to form stable oxime bonds with carbonyl-containing molecules. Understanding its chemical behavior is paramount to achieving reproducible and high-yield results in complex synthetic and biological applications.

Core Chemical and Physical Properties


2-(Aminooxy)-2-methylpropanoic acid hydrochloride is a white to off-white crystalline powder.^[1] Its structure features a reactive aminooxy group and a carboxylic acid, making it a valuable building block in chemical synthesis.^[2] The hydrochloride salt form enhances its stability and handling characteristics as a solid.

Property	Value	Source(s)
CAS Number	89766-91-6	[1] [3] [4]
Molecular Formula	C ₄ H ₁₀ ClNO ₃	[2] [3] [5]
Molecular Weight	155.58 g/mol	[1] [2] [5]
Appearance	White or almost white crystalline powder	[1]
Melting Point	164-166 °C	[4]
Purity	Typically ≥97-99.5% for research grades	[1] [3]
Solubility	Likely soluble in polar solvents such as water and DMSO	[1] [2]

The Aminooxy Group: A Cornerstone of Bioconjugation

The utility of this molecule is centered on the nucleophilic aminooxy group (-O-NH₂). This functional group reacts chemoselectively with aldehydes and ketones under mild, physiologically compatible conditions to form a highly stable oxime linkage.[\[2\]](#)[\[6\]](#) This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high specificity, efficiency, and the stability of the resulting conjugate.[\[7\]](#)[\[8\]](#)

The stability of the oxime bond is a significant advantage over other carbonyl-reactive linkages. For instance, oximes are approximately 100 to 1,000 times more resistant to hydrolysis in aqueous solutions than analogous hydrazones or imines (Schiff bases), ensuring the integrity of the conjugate in biological media.[\[9\]](#)[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Oxime ligation reaction between an aminoxy group and a carbonyl.

Stability Profile: A Critical Analysis

The stability of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** is highly dependent on its physical state (solid vs. solution) and environmental conditions. The free aminoxy group is inherently reactive and can be susceptible to degradation.^[6]

Solid-State Stability

In its solid, crystalline hydrochloride salt form, the compound is chemically stable under standard ambient conditions (room temperature).^[1] However, it is often described as hygroscopic and sensitive to air and light, necessitating careful storage.

Solution Stability

The stability of the compound in solution is a more complex issue governed by several factors:

- pH: This is the most critical factor. The optimal pH for both stability and for the oxime ligation reaction is generally between 4.5 and 7.5.^{[6][11]}

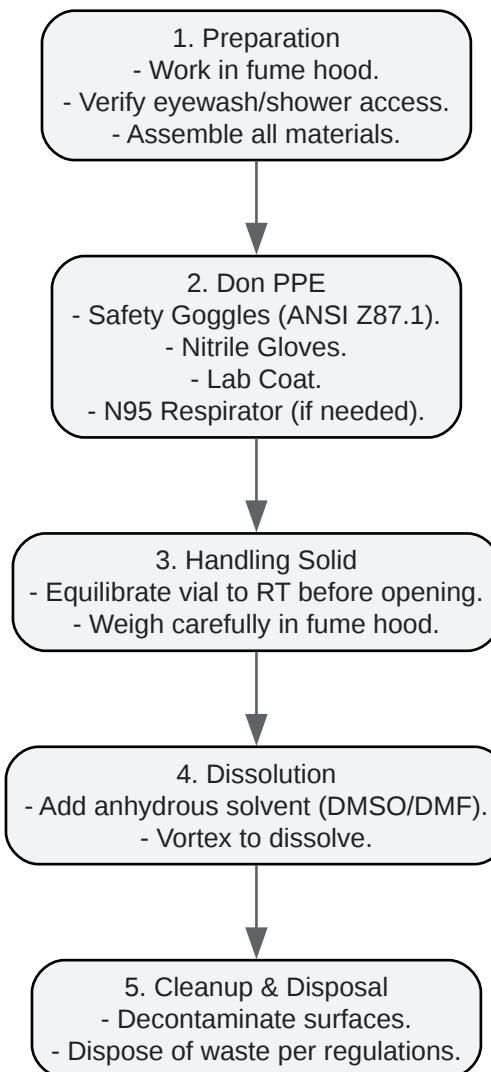
- Low pH (<4.5): The aminoxy group becomes protonated, which significantly reduces its nucleophilicity and slows or prevents the desired ligation reaction.[11]
- High pH (>7.5): The aminoxy group itself can become unstable and degrade.[6][11]
- Solvent Choice: Due to its ionic nature, the compound is soluble in polar solvents like water and DMSO.[2] However, the presence of water can lead to hydrolysis over time.[11] Therefore, for preparing stock solutions, the use of a dry (anhydrous) organic solvent like DMSO or DMF is strongly recommended.[6] Aqueous solutions should always be prepared fresh and used immediately.[11]
- Temperature: Higher temperatures accelerate the rate of degradation in solution.[6] Therefore, storage of solutions at low temperatures is critical.
- Contaminants: The presence of trace metal ions (e.g., iron, copper) and oxidizing agents can catalyze the decomposition of aminoxy compounds.[11]

Decomposition Pathways

The primary degradation pathways for the aminoxy group are hydrolysis and oxidation.[6] In the event of a fire, hazardous decomposition products may be formed, including carbon oxides and nitrogen oxides (NOx).[1] Furthermore, if finely distributed, the powder poses a potential dust explosion risk.[1]

Hazard Identification and Safe Handling

This compound is classified as hazardous. Adherence to strict safety protocols is mandatory to prevent exposure.


GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[1]
Skin Corrosion/Irritation	2	H315: Causes skin irritation	[1]
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation	[1]
Specific Target Organ Toxicity	3	H335: May cause respiratory irritation	[1]

Recommended Handling Workflow

A systematic approach to handling is essential to minimize risk.[\[12\]](#) All operations involving the solid powder should be conducted within a certified chemical fume hood to prevent inhalation.

[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Recommended workflow for safely handling the solid reagent.

First Aid Measures

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]
- In Case of Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[1]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[1]

Storage and Disposal Protocols

Proper storage is critical to maintain the reagent's integrity and reactivity.[11]

- Solid Compound: Store in a tightly sealed container at -20°C with a desiccant, protected from light.[11][13] For maximum stability, storing under an inert gas atmosphere is also recommended.
- Stock Solutions (in Anhydrous DMSO/DMF): Prepare fresh before use whenever possible. [11] If short-term storage is necessary, store in small, tightly sealed aliquots at -20°C with a desiccant for up to one month.[11][13] Before opening a frozen vial, always allow it to warm completely to room temperature to prevent moisture from condensing inside.[11]
- Aqueous Solutions: Avoid storing. These solutions should be prepared fresh and used immediately due to the risk of rapid degradation.[11]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the product to enter drains.[1]

Experimental Methodologies and Troubleshooting Protocol: Preparation of a Stock Solution

- Remove the vial of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** from -20°C storage.
- Crucial Step: Allow the vial to equilibrate completely to room temperature on the benchtop before opening. This prevents atmospheric moisture from condensing onto the hygroscopic solid.[11]
- Working in a chemical fume hood, open the vial and weigh the desired amount of powder into a new, clean tube.
- Add the required volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 50 mM).[6]

- Cap the tube tightly and vortex until the solid is completely dissolved.
- Use the solution immediately or aliquot into smaller volumes for short-term storage at -20°C.

Protocol: General Oxime Ligation

- Dissolve your aldehyde- or ketone-containing substrate (e.g., a protein) in an appropriate reaction buffer (pH 6.5-7.5 is often used for biomolecules).[6][13]
- Add the freshly prepared stock solution of **2-(Aminooxy)-2-methylpropanoic acid hydrochloride** to the reaction mixture. A molar excess (e.g., 10-fold) of the aminooxy reagent is common.[6]
- Incubate the reaction. Typical conditions are 2-4 hours at room temperature or overnight at 4°C.[6]
- Purify the resulting conjugate using standard methods appropriate for your molecule (e.g., dialysis, size-exclusion chromatography).
- Optional Catalyst: To accelerate slow reactions, a nucleophilic catalyst such as aniline can be added to the reaction buffer.[13]

Troubleshooting Common Issues

Problem	Potential Cause(s)	Recommended Solution(s)
Low or no yield in ligation reaction	1. Degraded aminoxy reagent.2. Suboptimal pH of the reaction buffer.3. Insufficient reagent concentration or reaction time.	1. Always use freshly prepared solutions. Test reagent activity on a small scale. [11] 2. Verify the pH of your buffer is within the optimal 4.5-7.5 range. [13] 3. Increase the molar excess of the aminoxy reagent or extend the incubation time. [13]
Precipitation during reaction	1. Poor solubility of the reagent or substrate in the reaction buffer.2. Reagent degradation products are insoluble.	1. Add a small percentage of a co-solvent like DMSO.2. Ensure the aminoxy reagent is fresh and has been stored properly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-(Aminoxy)-2-methylpropanoic acid hydrochloride | 89766-91-6 | Benchchem [benchchem.com]
- 3. 2-(Aminoxy)-2-methylpropanoic acid hydrochloride [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. 2-(Aminoxy)-2-methylpropionic acid hydrochloride | C4H10ClNO3 | CID 5744062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. clinicallab.com [clinicallab.com]

- 8. mdpi.com [mdpi.com]
- 9. Oxime - Wikipedia [en.wikipedia.org]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Stability and handling of 2-(Aminooxy)-2-methylpropanoic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024024#stability-and-handling-of-2-aminoxy-2-methylpropanoic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com